RORγt Agonist Potency in Jurkat Reporter Cells – Direct Comparison with the Closest Des‑ethyl Analog
In a Gal4‑fused RORγt reporter‑gene assay performed in Jurkat cells, the target compound demonstrated an EC₅₀ of 13 nM [1]. The nearest structural analog that retains the pyrimidine‑pyrrolidine core but lacks the 2‑ethyl branching on the butanamide side chain (the linear butyramide derivative) gave an EC₅₀ of 380 nM in the same assay format [1]. This represents a 29‑fold loss of potency when the ethyl branch is removed, underscoring the critical contribution of the 2‑ethylbutanamide moiety to receptor engagement.
| Evidence Dimension | RORγt agonism potency (EC₅₀) |
|---|---|
| Target Compound Data | 13 nM |
| Comparator Or Baseline | Des‑ethyl analog (linear butyramide derivative) – 380 nM |
| Quantified Difference | 29‑fold improvement in potency |
| Conditions | Gal4‑fused RORγt expressed in Jurkat cells; luciferase reporter gene assay |
Why This Matters
Demonstrates that the 2‑ethyl branch is not a trivial alkyl appendage but a determinant of high‑affinity RORγt binding, directly informing SAR‑driven lead optimization and justifying the procurement of the exact chemotype over a simplified butyramide variant.
- [1] BindingDB entry BDBM50545542; ChEMBL CHEMBL4641912. EC50 data for RORγt agonism in Jurkat cells. Comparison of EC50 values for the target compound (13 nM) and its des‑ethyl analog (380 nM). View Source
